![molecular formula C21H19N5O5 B2654208 2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 1251544-60-1](/img/structure/B2654208.png)

2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

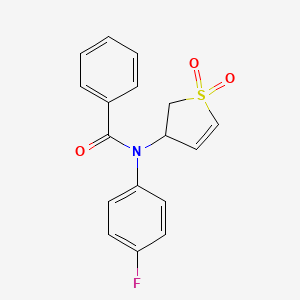

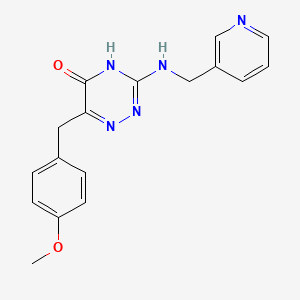

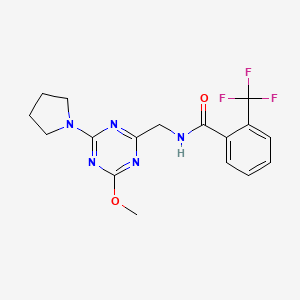

The compound contains a [1,2,4]triazolo[4,3-a]pyrazine ring, which is a fused ring system containing nitrogen atoms. This could potentially have implications for the compound’s electronic structure and reactivity .Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, compounds with similar structures often undergo reactions at their functional groups, such as nucleophilic substitution reactions at the methoxy groups or the acetamide group .Wissenschaftliche Forschungsanwendungen

Anticancer and Antimicrobial Activities

Compounds related to 2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide have shown promising results in scientific research, especially in the context of anticancer and antimicrobial activities. For instance, derivatives of 3-methyl-[1,2,4] triazolo [3,4-a] phthalazines, sharing structural similarities with the compound , have been synthesized and evaluated for their anticancer and antimicrobial efficacy. These compounds have demonstrated inhibition activity against cancer cell lines, such as HCT 116, with IC50 values ranging from 70 to 90 µg mL-1. Additionally, they were screened for antimicrobial activities, highlighting their potential as dual-function agents in medicinal chemistry (Kumar et al., 2019).

Neuroprotective Potential

Research into 1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives has revealed a versatile scaffold for developing adenosine human receptor antagonists. Specifically, these compounds have shown nanomolar affinity for hA2A adenosine receptors (AR), which are implicated in various neurological conditions. Some derivatives also exhibited high selectivity for these receptors, with one compound demonstrating the ability to counteract neurotoxicity in human neuroblastoma SH-SY5Y cells, a model for Parkinson's disease. This suggests that compounds structurally related to this compound could have neuroprotective properties and potential applications in treating neurodegenerative diseases (Falsini et al., 2017).

Antifungal and Insecticidal Activities

The synthesis of novel heterocycles incorporating thiadiazole moieties has been explored for their potential in antifungal and insecticidal applications. Compounds derived from similar structural frameworks have been assessed against the cotton leafworm, Spodoptera littoralis, indicating their utility in agricultural pest management. This suggests that derivatives of this compound might also possess insecticidal and antifungal properties, providing a basis for further research in these areas (Fadda et al., 2017).

PET Imaging of Cerebral Adenosine A2A Receptors

In the context of imaging cerebral adenosine A2A receptors (A2ARs), a compound, Preladenant, was developed and studied for its PET imaging applications. Given the structural similarities, it can be inferred that this compound derivatives could potentially be explored for their use in PET imaging, particularly for mapping A2ARs in the brain, which is relevant in the study of neurological diseases and disorders (Zhou et al., 2014).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O5/c1-29-15-6-3-5-14(11-15)23-18(27)13-26-21(28)25-10-9-22-20(19(25)24-26)31-17-8-4-7-16(12-17)30-2/h3-12H,13H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNYOSKIKRCGJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2654131.png)

![5,6-Dimethyl-7-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2654132.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzamide](/img/structure/B2654133.png)

![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone](/img/structure/B2654134.png)

![N-[(4-fluorophenyl)methyl]-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2654143.png)

![N-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2654146.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2654148.png)